molecular formula C12H10ClF3N2O2 B1454000 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 949835-70-5

4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B1454000
CAS No.: 949835-70-5
M. Wt: 306.67 g/mol
InChI Key: MVBVRELPTVNQGW-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound characterized by the presence of a chloropropanoyl group and a trifluoromethyl group attached to a tetrahydroquinoxalinone core

Properties

IUPAC Name

4-(2-chloropropanoyl)-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O2/c1-6(13)11(20)18-5-10(19)17-8-4-7(12(14,15)16)2-3-9(8)18/h2-4,6H,5H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBVRELPTVNQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoxalinone core.

    Hydrolysis: The chloropropanoyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the combination of its chloropropanoyl and trifluoromethyl groups attached to a tetrahydroquinoxalinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a tetrahydroquinoxaline core substituted with a chloropropanoyl group and a trifluoromethyl moiety. Its molecular formula is C12H12ClF3N2OC_{12}H_{12}ClF_3N_2O with a molecular weight of approximately 308.69 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds.

Antimicrobial Properties

Research has indicated that compounds similar to 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one exhibit notable antimicrobial activity. A study evaluated various derivatives against Staphylococcus aureus, demonstrating that structural modifications can significantly influence their efficacy. Compounds with similar scaffolds have shown promising results in inhibiting bacterial growth, suggesting that this compound may also possess antimicrobial properties .

The mechanisms by which 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that compounds with this structural framework can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Many derivatives cause cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

Study on Antimicrobial Effects

A study published in Frontiers in Microbiology assessed the antimicrobial efficacy of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications led to enhanced antibacterial activity . Although 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one was not specifically tested, its structural characteristics align with those of effective compounds.

Anticancer Evaluation

In another investigation involving a series of quinoxaline derivatives, researchers found that modifications at the C-4 position significantly affected anticancer potency. Compounds were evaluated for their ability to inhibit cell growth and induce apoptosis through various assays . This indicates that 4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one could be a candidate for further exploration in cancer research.

Data Table: Biological Activity Summary

Activity Effect Reference
AntimicrobialInhibits S. aureus growth
AnticancerInduces apoptosis
Cell Cycle ArrestG2/M phase arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Reactant of Route 2
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4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

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